Sodium5-hydroxy-3-methylpentanoate

Description

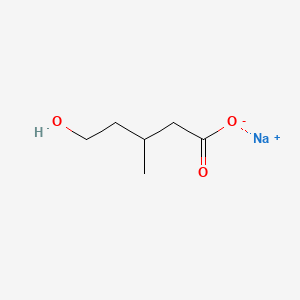

Sodium 5-hydroxy-3-methylpentanoate is the sodium salt of 5-hydroxy-3-methylpentanoic acid, a branched-chain hydroxycarboxylic acid. The sodium salt form enhances water solubility compared to ester derivatives, making it suitable for pharmaceutical or industrial uses where bioavailability is critical. The compound’s hydroxy and methyl substituents at positions 3 and 5 influence its reactivity, metabolic pathways, and biological activity .

Properties

Molecular Formula |

C6H11NaO3 |

|---|---|

Molecular Weight |

154.14 g/mol |

IUPAC Name |

sodium;5-hydroxy-3-methylpentanoate |

InChI |

InChI=1S/C6H12O3.Na/c1-5(2-3-7)4-6(8)9;/h5,7H,2-4H2,1H3,(H,8,9);/q;+1/p-1 |

InChI Key |

KXDQMWNYADNMRK-UHFFFAOYSA-M |

Canonical SMILES |

CC(CCO)CC(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 5-hydroxy-3-methylpentanoate typically involves the neutralization of 5-hydroxy-3-methylpentanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by evaporating the solvent and crystallizing the salt.

Industrial Production Methods

On an industrial scale, the production of sodium 5-hydroxy-3-methylpentanoate can be achieved through a continuous process involving the controlled addition of sodium hydroxide to a solution of 5-hydroxy-3-methylpentanoic acid. The reaction mixture is then subjected to evaporation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium 5-hydroxy-3-methylpentanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: 5-oxo-3-methylpentanoic acid or 3-methylglutaric acid.

Reduction: 5-hydroxy-3-methylpentanol.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Sodium 5-hydroxy-3-methylpentanoate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in studies involving metabolic pathways and enzyme reactions.

Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of sodium 5-hydroxy-3-methylpentanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl-5-(p-Chlorophenoxy)-3-Hydroxy-3-Methylpentanoate (HMP)

Structural Differences :

- HMP contains a p-chlorophenoxy group at position 5 and an ethyl ester instead of a sodium carboxylate.

- Sodium 5-hydroxy-3-methylpentanoate lacks the aromatic substituent, which may reduce lipid solubility but increase polarity.

Physicochemical Properties :

- HMP’s ethyl ester group lowers water solubility compared to the sodium salt form, which may affect absorption rates and therapeutic efficacy.

Clofibrate

Structural Differences :

- Clofibrate is a chlorophenoxy-isobutyric acid ester, lacking the hydroxy group at position 3.

5-Hydroxy-2-[(2-Methylpropan-2-yl)Oxycarbonylamino]Pentanoic Acid

Structural Differences :

- Features a carbamate group at position 2 and a hydroxy group at position 4.

(S)-3-Methyl-5-Phenylpentanoic Acid

Structural Differences :

- Aromatic phenyl group at position 5 and methyl at position 3.

Data Tables

Table 2: Physicochemical Properties

| Compound | Molecular Formula | Water Solubility | Key Applications |

|---|---|---|---|

| Sodium 5-Hydroxy-3-Methylpentanoate | C₆H₁₁NaO₃ | High (salt form) | Pharmaceuticals, industry |

| HMP | C₁₄H₁₇ClO₅ | Moderate | Lipid metabolism research |

| (S)-3-Methyl-5-Phenylpentanoic Acid | C₁₂H₁₆O₂ | Low | Organic synthesis |

Research Findings and Implications

- Hypocholesterolemic Potential: Sodium 5-hydroxy-3-methylpentanoate may share HMP’s cholesterol-lowering effects but with improved safety due to the absence of chlorophenoxy groups .

- Safety : Unlike clofibrate, sodium salts of hydroxycarboxylic acids are less likely to induce peroxisome proliferation or hepatomegaly, reducing long-term toxicity risks .

- Industrial Use : High water solubility makes the sodium salt preferable for formulations requiring rapid dissolution, such as injectables or topical agents.

Biological Activity

Sodium 5-hydroxy-3-methylpentanoate, also known as sodium 2-hydroxy-3-methylvalerate, is a compound derived from the metabolism of the amino acid L-isoleucine. This article explores its biological activity, mechanisms of action, and relevant research findings.

Sodium 5-hydroxy-3-methylpentanoate is a sodium salt of a branched-chain hydroxy acid. It is produced through the reduction of 2-keto-3-methylvaleric acid, an intermediate in L-isoleucine metabolism. The compound exists in various stereoisomeric forms, with potential differences in biological activity among them. It is primarily found in urine and blood, with elevated levels observed in patients with metabolic disorders such as maple syrup urine disease (MSUD) .

Biological Activity

Mechanism of Action:

Sodium 5-hydroxy-3-methylpentanoate exhibits several biological activities:

- Metabolic Regulation:

- Neuroprotective Effects:

- Antioxidant Activity:

Case Study 1: Maple Syrup Urine Disease (MSUD)

In patients with MSUD, elevated levels of sodium 5-hydroxy-3-methylpentanoate correlate with neurological impairments. The accumulation of this metabolite disrupts normal brain function, leading to symptoms such as psychomotor delay and mental retardation . Treatment strategies often focus on dietary management to limit the intake of branched-chain amino acids.

Case Study 2: Neuroprotective Potential

A study investigated the effects of sodium 5-hydroxy-3-methylpentanoate on neuronal cultures exposed to oxidative stress. Results indicated that pre-treatment with the compound significantly reduced cell death and apoptosis markers compared to untreated controls. This suggests a protective role against oxidative damage .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.